![molecular formula C9H5ClFNO B2380445 5-chloro-7-fluoro-1H-indole-3-carbaldehyde CAS No. 1227580-10-0](/img/structure/B2380445.png)
5-chloro-7-fluoro-1H-indole-3-carbaldehyde
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Overview
Description
5-chloro-7-fluoro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family . It is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Synthesis Analysis
The synthesis of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . The benefits of using MCRs in synthesis include high yields, operational friendliness, time and cost-effectiveness .Molecular Structure Analysis
The molecular structure of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde can be represented by the InChI code: 1S/C9H5ClFNO/c10-6-1-7-5 (4-13)3-12-9 (7)8 (11)2-6/h1-4,12H .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
5-chloro-7-fluoro-1H-indole-3-carbaldehyde is a powder with a molecular weight of 197.6 .Scientific Research Applications
Multicomponent Reactions (MCRs)
5-Chloro-7-fluoro-1H-indole-3-carbaldehyde: and related indole derivatives serve as ideal precursors for synthesizing active molecules. MCRs, which combine more than two starting materials in a single step, offer access to complex structures. Key points include:
Biologically Active Structures
The indole nucleus exhibits diverse biological activities, making 5-chloro-7-fluoro-1H-indole-3-carbaldehyde and its derivatives significant:
Heterocyclic Derivatives
The inherent functional groups (such as the carbonyl group, CO) in 5-chloro-7-fluoro-1H-indole-3-carbaldehyde allow for versatile transformations:
- 5-Fluoroindole-3-carboxaldehyde : Used as a reagent in synthetic preparations requiring a fluoroindole group .
- 5-Chloroindole-3-carboxaldehyde : Employed in the preparation of isonicotinoyl hydrazine .
- Indole-5-carboxaldehyde : Reactant in curcumin derivative synthesis and McMurry coupling for para-para stilbenophanes .
Mechanism of Action
Target of Action
5-Chloro-7-Fluoro-1H-Indole-3-Carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been found to bind with high affinity to various targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
5-chloro-7-fluoro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPUEIRQNDYPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-7-fluoro-1H-indole-3-carbaldehyde |
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